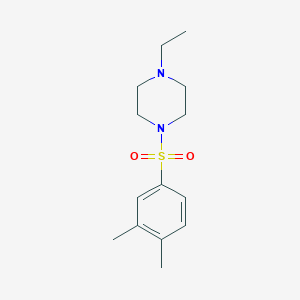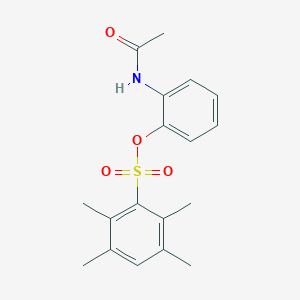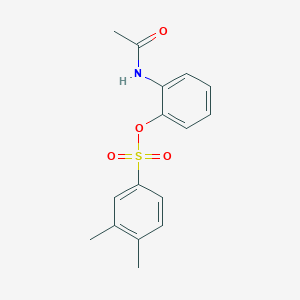
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate, also known as ADPBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADPBS belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. However, ADPBS has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of various cellular pathways that contribute to disease progression. In cancer cells, this compound has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In inflammation, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been found to reduce oxidative stress and inflammation, which are major contributors to neuronal damage.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects that contribute to its therapeutic potential. In cancer cells, this compound has been shown to induce DNA damage and inhibit cell proliferation. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, which are major contributors to neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Orientations Futures
There are several future directions for research on 2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate, including its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on various cellular pathways. Furthermore, the potential toxicity of this compound needs to be thoroughly investigated to ensure its safety for use in humans. Overall, this compound has shown promising results in scientific research, and further investigation is needed to fully realize its therapeutic potential.
Méthodes De Synthèse
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate can be synthesized through a multi-step reaction process that involves the acetylation of 2-aminophenol, followed by the sulfonation of 3,4-dimethylbenzenesulfonyl chloride. The final product is obtained through purification and crystallization. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
Applications De Recherche Scientifique
2-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. Inflammation is a major contributor to many diseases, and this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C16H17NO4S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(2-acetamidophenyl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C16H17NO4S/c1-11-8-9-14(10-12(11)2)22(19,20)21-16-7-5-4-6-15(16)17-13(3)18/h4-10H,1-3H3,(H,17,18) |
Clé InChI |
WEFUXAPXUCSSKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




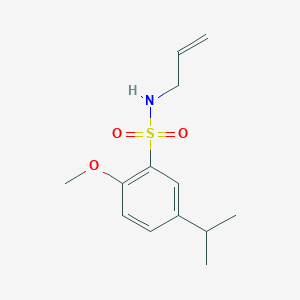
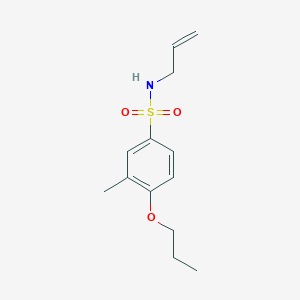
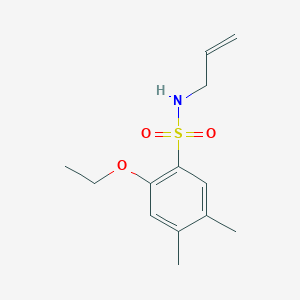
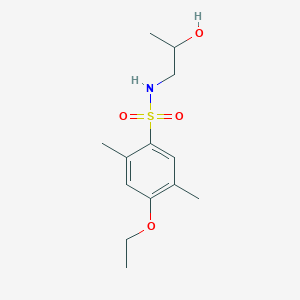
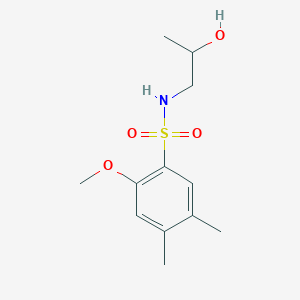
![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
